molecular formula C11H12Cl2O B8276990 2-Chloro-1-(3-chloro-phenyl)-pentan-3-one

2-Chloro-1-(3-chloro-phenyl)-pentan-3-one

Cat. No. B8276990
M. Wt: 231.11 g/mol
InChI Key: FUQZXJNDJJCHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07910740B2

Procedure details

To a suspension of 333 mg (2.4 mmol) copper(II) chloride in acetonitrile (2 ml) 1041 mg (12 mmol) ethyl vinylketone and 344 mg (3 mmol) tert.-butylnitrite were added at room temperature. 258 mg (2 mmol) 3-chloroaniline was added slowly. The reaction turned warm and a gas evolved. The reaction was stirred for 30 minutes at room temperature. 25% Aqueous HCl solution was added and the reaction was extracted twice with diethyl ether. The combined organic layers were washed once with 25% aqueous HCl solution and stirred for 10 minutes at room temperature with 314 mg (2 mmol) DBU. A solid precipitated. The reaction was washed once with 25% aqueous HCl solution and once with brine, dried over sodium sulphate, filtered and the solvent was evaporated under reduced pressure. The crude product was subjected to high vacuo to yield 357 mg (77%) 2-chloro-1-(3-chloro-phenyl)-pentan-3-one as an orange oil. The crude product was used without further purification in the next step. 1H NMR (DMSO-D6, 250 MHz): δ (ppm)=7.26-7.22 (m, 3H), 7.10 (s, 1H), 4.40 (dd, 1H), 3.33 (dd, 1H), 3.04 (dd, 1H), 2.72 (dq, 1H), 2.53 (dq, 1H), 1.07 (t, 3H).
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
314 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
344 mg
Type
reactant
Reaction Step Four
Quantity
333 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(#N)C.C([O:8]N=O)(C)(C)C.[Cl:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)N.[ClH:19].[CH2:20]1[CH2:30][CH2:29]N2C(=NCCC2)[CH2:22][CH2:21]1>[Cu](Cl)Cl>[Cl:19][CH:21]([C:20](=[O:8])[CH2:30][CH3:29])[CH2:22][C:14]1[CH:16]=[CH:17][CH:18]=[C:12]([Cl:11])[CH:13]=1

Inputs

Step One
Name
Quantity
258 mg
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
314 mg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
344 mg
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
333 mg
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction turned warm
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed once with 25% aqueous HCl solution
CUSTOM
Type
CUSTOM
Details
A solid precipitated
WASH
Type
WASH
Details
The reaction was washed once with 25% aqueous HCl solution and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(CC1=CC(=CC=C1)Cl)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 357 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.